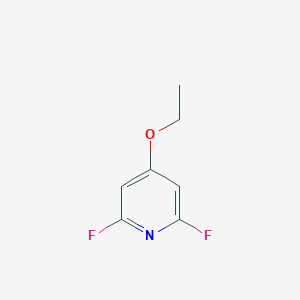

4-Ethoxy-2,6-difluoropyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-ethoxy-2,6-difluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F2NO/c1-2-11-5-3-6(8)10-7(9)4-5/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRXAJWCSWZZUFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=NC(=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90479221 | |

| Record name | 4-Ethoxy-2,6-difluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90479221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

837364-93-9 | |

| Record name | 4-Ethoxy-2,6-difluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90479221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of 4-Ethoxy-2,6-difluoropyridine

Abstract

4-Ethoxy-2,6-difluoropyridine is a halogenated and ether-substituted pyridine derivative of interest to researchers in medicinal chemistry and materials science. As with many novel or specialized chemical entities, comprehensive physicochemical data is not extensively consolidated in publicly accessible literature. This technical guide addresses this gap by providing a predictive framework for the key properties of this compound, grounded in the known characteristics of its structural analogs, primarily 2,6-difluoropyridine and 4-ethoxypyridine. Furthermore, this document serves as a practical manual, furnishing detailed, field-proven experimental protocols for the empirical determination and verification of these properties, ensuring scientific integrity and empowering researchers to perform robust in-house characterization.

Introduction and Predictive Analysis

This compound combines the electron-withdrawing nature of two fluorine atoms at the C2 and C6 positions with the electron-donating ethoxy group at the C4 position. This unique electronic arrangement makes it a potentially valuable building block for creating complex molecules with tailored properties. The fluorine atoms can serve as reactive sites for nucleophilic aromatic substitution, while the ethoxy group modulates the electron density of the pyridine ring and influences properties like solubility and lipophilicity.

Given the scarcity of direct experimental data, a predictive analysis based on well-characterized structural analogs is a scientifically sound starting point.

-

Core Structure: 2,6-Difluoropyridine: This parent molecule is a liquid at room temperature with a boiling point of approximately 124.5°C and a density of about 1.268 g/mL.[1][2][3][4][5] Its properties are dominated by the two highly electronegative fluorine atoms.

-

Substituent Effect (4-Ethoxy Group): The addition of an ethoxy group (CH₃CH₂O-) in the para-position is expected to:

-

Increase Molecular Weight: Leading to a higher boiling point due to stronger van der Waals forces.

-

Increase Polarity and Hydrogen Bond Accepting Capability: The ether oxygen can act as a hydrogen bond acceptor, which may slightly increase its solubility in polar protic solvents compared to the parent difluoropyridine.

-

Alter Lipophilicity: The ethyl group will increase the molecule's lipophilicity.

-

By synthesizing these insights, we can construct a reliable, albeit predictive, profile for the target compound.

Predicted Physicochemical Properties

The following table summarizes the calculated and predicted physicochemical properties for this compound. These values serve as benchmarks for empirical verification using the protocols outlined in Section 3.

| Property | Predicted/Calculated Value | Rationale & Comparative Data |

| Molecular Formula | C₇H₇F₂NO | Calculated from structure. |

| Molecular Weight | 159.14 g/mol | Calculated from molecular formula. |

| Appearance | Colorless to light yellow liquid | Based on analogs like 2,6-difluoropyridine (liquid) and 4-methoxypyridine (liquid).[1][6] |

| Boiling Point | ~180 - 200 °C | Significantly higher than 2,6-difluoropyridine (124.5 °C) due to increased mass and polarity from the ethoxy group.[1] For comparison, 4-methoxypyridine has a boiling point of 108-111 °C at 65 mmHg. |

| Density | ~1.2 - 1.3 g/mL at 25 °C | Expected to be similar to or slightly higher than 2,6-difluoropyridine (1.268 g/mL) due to the relatively low density of the added ethoxy group.[1][5] |

| Solubility | Sparingly soluble in water; Soluble in common organic solvents (e.g., Methanol, Chloroform, DMSO). | The pyridine nitrogen and ether oxygen allow for some aqueous solubility, but the fluorinated aromatic ring and ethyl group suggest higher solubility in organic solvents.[1] |

| Refractive Index | ~1.46 - 1.48 at 20 °C | Predicted to be higher than 2,6-difluoropyridine (n20/D 1.437) due to the addition of the more polarizable ethoxy group.[1] |

Experimental Characterization Protocols

For any newly synthesized or sourced batch of this compound, rigorous experimental verification of its properties is paramount for ensuring quality and reproducibility in downstream applications.

3.1. Identity, Purity, and Molecular Weight Confirmation via LC-MS

Liquid Chromatography-Mass Spectrometry (LC-MS) is the cornerstone technique for confirming the identity and assessing the purity of a novel compound.[7][8] It separates the analyte from impurities and provides a precise mass-to-charge ratio.[9][10]

Experimental Protocol:

-

Sample Preparation:

-

Prepare a stock solution of the synthesized this compound at 1 mg/mL in a 50:50 mixture of acetonitrile/water.

-

Prepare a working solution by diluting the stock solution to approximately 10 µg/mL with the initial mobile phase.

-

-

LC-MS Instrumentation & Conditions:

-

LC System: Standard HPLC or UHPLC system.

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and return to initial conditions.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 2 µL.

-

MS Detector: Electrospray Ionization (ESI) in positive ion mode.

-

Scan Range: m/z 50 - 500.

-

-

Data Analysis:

-

Confirm the presence of the protonated molecular ion [M+H]⁺ at m/z 160.14.

-

Assess purity by integrating the area of the main peak relative to the total area of all detected peaks in the chromatogram. A purity level >95% is typically required for drug development applications.

-

Caption: Workflow for LC-MS based identity and purity verification.

3.2. Structural Elucidation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for unambiguous structural confirmation. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra are required.

-

¹H NMR: The spectrum is expected to show a triplet for the methyl protons (~1.4 ppm) and a quartet for the methylene protons (~4.2 ppm) of the ethoxy group. The single aromatic proton at the C4 position will appear as a triplet due to coupling with the two adjacent fluorine atoms.

-

¹³C NMR: The spectrum will show distinct signals for the ethoxy carbons and the three unique carbons of the pyridine ring. The carbons attached to fluorine (C2, C6) will exhibit large one-bond C-F coupling constants.

-

¹⁹F NMR: A single resonance is expected for the two equivalent fluorine atoms at the C2 and C6 positions.

3.3. Boiling Point Determination (Thiele Tube Method)

The boiling point is a key indicator of purity for a liquid compound.[11]

Experimental Protocol:

-

Apparatus Setup:

-

Fill a Thiele tube with a high-boiling point liquid (e.g., mineral oil or silicone oil) to a level just above the top of the side-arm.

-

Securely attach a thermometer to a small test tube containing 0.5 mL of this compound and a boiling chip.

-

Position the assembly in the Thiele tube, ensuring the sample is immersed in the oil.

-

-

Heating and Observation:

-

Gently heat the side-arm of the Thiele tube with a micro-burner. The shape of the tube promotes even heat distribution via convection.

-

Heat until a continuous stream of bubbles emerges from the boiling chip.

-

Remove the heat and allow the apparatus to cool slowly.

-

-

Data Recording:

-

The boiling point is the temperature at which the bubbling ceases and the liquid just begins to recede back into the test tube.

-

Perform the determination in triplicate to ensure accuracy.

-

3.4. Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility, a critical parameter in drug development.[12][13][14][15]

Experimental Protocol:

-

Preparation:

-

Add an excess amount of this compound (e.g., 10 mg) to three separate vials containing a known volume of purified water or a relevant buffer (e.g., 1 mL of phosphate-buffered saline, pH 7.4). The excess solid ensures that saturation is reached.[14]

-

-

Equilibration:

-

Seal the vials and place them in a shaker or agitator in a temperature-controlled environment (typically 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium (a minimum of 24 hours is recommended).[13]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for at least 1 hour to let undissolved solid settle.

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are included. Further clarify the sample by centrifuging at high speed or filtering through a 0.22 µm syringe filter.

-

-

Quantification:

-

Accurately dilute the clarified supernatant with a suitable solvent (e.g., acetonitrile).

-

Determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS, by comparing the response to a standard calibration curve.[13]

-

Caption: Standard workflow for the shake-flask solubility assay.

Safety and Handling

As a fluorinated pyridine derivative, this compound should be handled with appropriate caution. While specific toxicity data is unavailable, information from related compounds provides a basis for safe handling practices.

-

General Hazards: Fluorinated organic compounds can be toxic and irritants.[16][17] Pyridine-based compounds are often flammable and can be harmful if inhaled or absorbed through the skin.[3][18]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood.[17] Wear standard PPE, including a lab coat, chemical-resistant nitrile gloves, and chemical splash goggles.[17][18]

-

Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents and sources of ignition.[18] Keep the container tightly sealed under an inert atmosphere (e.g., nitrogen or argon).[19]

-

Spill & Exposure: In case of skin contact, wash the affected area immediately with soap and copious amounts of water. For eye contact, flush with water for at least 15 minutes and seek immediate medical attention. In case of inhalation, move to fresh air.[18][20]

Conclusion

This guide provides a comprehensive framework for understanding and empirically determining the physicochemical properties of this compound. By leveraging predictive analysis based on structural analogs and employing robust, standardized experimental protocols, researchers can confidently characterize this compound. The detailed methodologies for LC-MS, boiling point determination, and solubility measurement offer a clear pathway for generating the reliable data essential for applications in drug discovery and chemical synthesis. Adherence to the outlined safety protocols is critical for ensuring safe laboratory practice.

References

-

Organic Laboratory Techniques 4: Melting Point. (n.d.). Retrieved from [Link]

-

Experiment (1) Determination of Melting Points. (2021). Retrieved from [Link]

-

BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

-

Melting Point Determination. (n.d.). Retrieved from [Link]

-

Experiment 1 - Melting Points. (n.d.). Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). † 1H-NMR and 13C-NMR Spectra. Retrieved from [Link]

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

-

PubChem. (n.d.). 2,6-Difluoropyridine. Retrieved from [Link]

-

PubChem. (n.d.). 4-Ethoxypyridine. Retrieved from [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

Scientific Laboratory Supplies. (n.d.). 2,6-Difluoropyridine, 99% | 233277-25G | SIGMA-ALDRICH. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

-

ResearchGate. (2025). Study on standardization of shake-flask solubility determination method. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

UC CORE. (n.d.). Purity Determination by LC-MS. Retrieved from [Link]

-

Fluorine notes. (2017). NMR spectral characteristics of fluorocontaining pyridines. Retrieved from [Link]

-

ACS Chemical Health & Safety. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. Retrieved from [Link]

-

PubMed. (2013). LC-MS Characterization and Purity Assessment of a Prototype Bispecific Antibody. Retrieved from [Link]

-

National Institutes of Health. (n.d.). LC-MS characterization and purity assessment of a prototype bispecific antibody. Retrieved from [Link]

-

LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link]

-

Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

-

Hairi. (2025). Guidelines for safe use of fluorinated fluids: key measures to protect health and the environment. Retrieved from [Link]

-

Environment, Health & Safety, University of California, Berkeley. (n.d.). Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. Retrieved from [Link]

Sources

- 1. 2,6-Difluoropyridine | 1513-65-1 [chemicalbook.com]

- 2. 2,6-Difluoropyridine CAS#: 1513-65-1 [amp.chemicalbook.com]

- 3. 2,6-Difluoropyridine(1513-65-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. 2,6-Difluoropyridine | C5H3F2N | CID 73934 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scientificlabs.co.uk [scientificlabs.co.uk]

- 6. 4-Methoxypyridine | 620-08-6 [chemicalbook.com]

- 7. uccore.org [uccore.org]

- 8. rsc.org [rsc.org]

- 9. LC-MS characterization and purity assessment of a prototype bispecific antibody - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. LC-MS characterization and purity assessment of a prototype bispecific antibody - PMC [pmc.ncbi.nlm.nih.gov]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. downloads.regulations.gov [downloads.regulations.gov]

- 13. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 14. dissolutiontech.com [dissolutiontech.com]

- 15. bioassaysys.com [bioassaysys.com]

- 16. datasheets.scbt.com [datasheets.scbt.com]

- 17. Fluorinated Fluids Safety Guide | Hairixin Chemical Materials [hrxmaterials.com]

- 18. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. ehs.wisc.edu [ehs.wisc.edu]

An In-depth Technical Guide to 4-Ethoxy-2,6-difluoropyridine: A Key Building Block for Advanced Drug Discovery

For Immediate Release

This technical guide provides a comprehensive overview of 4-Ethoxy-2,6-difluoropyridine, a fluorinated heterocyclic compound of significant interest to researchers, scientists, and professionals in the field of drug development. This document details its chemical identity, molecular structure, potential synthetic pathways, and its emerging role in medicinal chemistry.

Core Chemical Identity

CAS Number: 837364-93-9[1]

This compound is a substituted pyridine derivative. The strategic incorporation of fluorine atoms and an ethoxy group onto the pyridine scaffold significantly influences its physicochemical properties, making it a valuable building block in the synthesis of complex bioactive molecules.

Key Physicochemical Properties (Predicted)

| Property | Value | Source |

| Molecular Formula | C₇H₇F₂NO | - |

| Molecular Weight | 159.13 g/mol | - |

| Boiling Point | Not available | - |

| Melting Point | Not available | - |

| Density | Not available | - |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. | - |

Molecular Structure and Representation

The molecular structure of this compound consists of a central pyridine ring. Two fluorine atoms are substituted at the 2 and 6 positions, and an ethoxy group (-OCH₂CH₃) is located at the 4-position. The electron-withdrawing nature of the fluorine atoms and the pyridine nitrogen atom, combined with the electron-donating character of the ethoxy group, creates a unique electronic profile that is attractive for molecular design in drug discovery.

Chemical Representations:

-

SMILES: CCOC1=CC(=NC(=C1)F)F

-

InChI: InChI=1S/C7H7F2NO/c1-2-11-7-4-6(9)10-5(8)3-7/h3-4H,2H2,1H3

Caption: 2D representation of this compound.

Proposed Synthesis and Mechanistic Insights

A likely precursor for this synthesis is 2,4,6-trifluoropyridine. The fluorine atoms on the pyridine ring are excellent leaving groups, and the positions ortho and para to the ring nitrogen are highly activated towards nucleophilic attack.

Proposed Synthetic Pathway:

Sources

A Technical Guide to the Reactivity and Electronic Properties of Difluoropyridine Derivatives for Drug Discovery Professionals

Introduction

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, profoundly influencing the potency, metabolic stability, and pharmacokinetic profiles of drug candidates.[1] Among the myriad of fluorinated heterocycles, difluoropyridine derivatives have emerged as particularly valuable building blocks in the pharmaceutical and agrochemical industries.[2] The introduction of two highly electronegative fluorine atoms onto the pyridine ring imparts a unique combination of electronic and steric properties, leading to enhanced reactivity, modulated basicity, and altered lipophilicity. These changes provide medicinal chemists with a powerful toolkit to fine-tune molecular properties for optimal therapeutic outcomes.[2][3]

This technical guide offers an in-depth exploration of the core principles governing the reactivity and electronic characteristics of difluoropyridine derivatives. Moving beyond a simple recitation of facts, we will delve into the causality behind their chemical behavior, providing field-proven insights and detailed experimental frameworks. This document is designed for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique advantages of difluoropyridine scaffolds in their discovery programs.

Chapter 1: The Electronic Landscape of Difluoropyridines

The defining characteristic of difluoropyridines is the powerful electron-withdrawing nature of the two fluorine substituents. This fundamentally alters the electronic distribution within the aromatic ring, serving as the primary driver for the compounds' unique physicochemical properties and reactivity.

Influence of Fluorine Substitution and Frontier Molecular Orbitals

The position of the fluorine atoms on the pyridine ring dictates the precise electronic effects. Fluorine exerts a strong -I (inductive) effect, withdrawing electron density from the ring and making it more electron-deficient. This effect significantly lowers the energy of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Spectroscopic and computational studies have provided precise measurements of these effects. For instance, high-resolution vacuum ultraviolet mass-analyzed threshold ionization (VUV-MATI) spectroscopy has been used to determine the adiabatic ionization energies (AIEs) of various difluoropyridine isomers. The AIE of 2,5-difluoropyridine was determined to be 77,760 ± 3 cm⁻¹, which is lower than other isomers due to reduced stabilization of the HOMO by the meta-positioned fluorine.[4][5] In contrast, the AIE for 2,3-difluoropyridine is higher at 9.6958 ± 0.0004 eV, reflecting different stereoelectronic influences from the ortho- and meta-fluorine substituents.[6] This modulation of frontier orbital energies is a key factor in the reactivity and interaction of these molecules with biological targets.[6]

Impact on Critical Physicochemical Properties

The electronic perturbations caused by fluorination have profound consequences for properties critical to drug design, namely basicity (pKa) and lipophilicity (logP/logD).

Basicity (pKa): The pyridine nitrogen is a site of basicity, readily protonated under physiological conditions. The strong inductive effect of two fluorine atoms significantly withdraws electron density from the nitrogen, drastically reducing its ability to accept a proton. This results in a much lower pKa compared to pyridine itself. This modulation is a critical tool in drug design, as it can be used to avoid unwanted protonation, reduce off-target effects related to basicity, and fine-tune interactions with target proteins.

Lipophilicity (LogP/LogD): Lipophilicity is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[3][7] The effect of fluorination on lipophilicity is complex and can be counterintuitive.[8] While fluorine is highly electronegative, the substitution of hydrogen with fluorine can increase lipophilicity. However, the overall effect depends heavily on the substitution pattern and the molecular context.[8] For instance, in a series of 2-(thiofluoroalkyl)pyridines, terminal difluorination of an ethyl chain was found to suppress basicity without significantly affecting lipophilicity, whereas internal difluorination decreased both properties simultaneously.[8] Careful measurement and prediction of logD⁷.⁴ are essential during lead optimization.[7][8]

| Property | Pyridine (Reference) | 2,6-Difluoropyridine | 3,5-Difluoropyridine | 2,5-Difluoropyridine | Rationale & Significance in Drug Discovery |

| pKa | 5.25 | ~ -2.2 | ~ 0.3 | ~ 0.4 | The significant decrease in basicity prevents unwanted protonation at physiological pH, potentially reducing off-target ion channel interactions and improving cell permeability. |

| logP | 0.65 | 1.28 | 1.15 | 1.40[9] | Increased lipophilicity can enhance membrane permeability and binding to hydrophobic pockets of target proteins, but must be balanced to maintain aqueous solubility.[1][10] |

| Reactivity | Moderate | High | High | High | The electron-deficient ring is highly activated for Nucleophilic Aromatic Substitution (SNAr), making it a versatile synthetic intermediate.[2][11] |

Note: pKa and logP values are approximate and can vary based on experimental conditions and prediction methods.

Chapter 2: Reactivity Profile: A Focus on Nucleophilic Aromatic Substitution (SNAr)

The most important reaction for functionalizing difluoropyridine rings is Nucleophilic Aromatic Substitution (SNAr).[12][13] The electron-deficient nature of the ring, induced by the fluorine atoms and the ring nitrogen, makes it highly susceptible to attack by nucleophiles.

The SNAr Mechanism on Difluoropyridine Scaffolds

The SNAr reaction is typically a two-step process involving the addition of a nucleophile to the aromatic ring, followed by the elimination of a leaving group.[12][14]

-

Nucleophilic Attack: A nucleophile (e.g., an amine, alkoxide, or thiol) attacks one of the carbon atoms bearing a fluorine atom. This step is favored because the ring is highly electrophilic.

-

Formation of a Meisenheimer Complex: The attack forms a negatively charged, non-aromatic intermediate known as a Meisenheimer complex.[12][14] The negative charge is stabilized by the resonance delocalization onto the electron-withdrawing fluorine atoms and the pyridine nitrogen.

-

Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of a fluoride ion, which, despite the high strength of the C-F bond, is a feasible leaving group in this context because its departure is not the rate-determining step.[14]

Recent studies suggest that for some heterocyclic systems, the SNAr reaction may proceed through a concerted mechanism, where the nucleophilic attack and leaving group displacement occur simultaneously without a discrete intermediate.[15][16]

Caption: Generalized SNAr mechanism on a difluoropyridine scaffold.

Regioselectivity

The positions of the fluorine atoms and the ring nitrogen direct the regioselectivity of the SNAr reaction. Nucleophilic attack generally occurs at the positions most activated by electron-withdrawing groups (ortho and para to the nitrogen and other fluorine atoms).

-

2,6-Difluoropyridine: Attack occurs readily at the 2- or 6-positions. Monosubstitution is common, and disubstitution can be achieved under more forcing conditions.

-

3,5-Difluoropyridine: The 3- and 5-positions are less activated than the alpha (2,6) or gamma (4) positions. Reactivity at these positions is lower, but they are still valuable scaffolds for introducing nucleophiles.[2]

-

2,5-Difluoropyridine: This isomer offers differential reactivity. The 2-position is generally more activated towards nucleophilic attack than the 5-position due to its ortho relationship with the ring nitrogen.

Chapter 3: Synthetic Strategies and Methodologies

A variety of robust synthetic methods are available for preparing and functionalizing difluoropyridine derivatives.

Halogen Exchange (HALEX) Reactions

The most common industrial method for synthesizing difluoropyridines is the Halogen Exchange (HALEX) reaction. This involves treating a corresponding di-chloro or di-bromo pyridine with a fluoride source.[17][18]

Caption: Workflow for Halogen Exchange (HALEX) synthesis.

Anhydrous potassium fluoride (KF) is a common and cost-effective fluorinating agent, often used in high-boiling polar aprotic solvents like dimethyl sulfoxide (DMSO) or sulfolane at elevated temperatures.[18][19] The efficiency of the reaction can be enhanced by using phase-transfer catalysts.[11]

Direct Deoxyfluorination

Another powerful strategy involves the direct conversion of a carbonyl group in a di(pyridin-2-yl)methanone to a difluoromethylene group.[20] This method is advantageous for creating difluoromethylene-bridged compounds, which are important bioisosteres. The most common reagents for this transformation are diethylaminosulfur trifluoride (DAST) and the more thermally stable bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor).[20]

Experimental Protocol: SNAr of 2,6-Difluoropyridine with a Primary Amine

This protocol provides a representative, self-validating system for the monosubstitution of 2,6-difluoropyridine.

Objective: To synthesize 2-amino-6-fluoropyridine derivative via a selective SNAr reaction.

Materials:

-

2,6-Difluoropyridine (1.0 eq)

-

Primary Amine (e.g., Benzylamine) (1.1 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Anhydrous Acetonitrile (ACN)

-

Round-bottom flask, magnetic stirrer, condenser, nitrogen inlet

-

Silica gel for chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 2,6-difluoropyridine and anhydrous acetonitrile.

-

Addition of Reagents: Add potassium carbonate, followed by the dropwise addition of the primary amine at room temperature. The use of a slight excess of the amine ensures complete consumption of the starting material, while the base neutralizes the HF formed implicitly.

-

Reaction Monitoring: Heat the mixture to a gentle reflux (e.g., 80 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the 2,6-difluoropyridine is consumed (typically 4-12 hours). The appearance of a new, more polar spot indicates product formation.

-

Workup: Cool the reaction to room temperature. Filter off the inorganic salts and wash the solid with a small amount of acetonitrile. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the crude residue in a minimal amount of dichloromethane and purify by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to isolate the desired monosubstituted product.

-

Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹⁹F NMR, and Mass Spectrometry. The presence of a single fluorine resonance in the ¹⁹F NMR spectrum validates the monosubstitution.

Chapter 4: Applications in Drug Discovery and Development

The unique properties of difluoropyridine derivatives make them highly attractive scaffolds for addressing common challenges in drug development.

Bioisosteric Replacement and Metabolic Stability

Fluorine's small size and unique electronic properties allow it to serve as a bioisostere for hydrogen or a hydroxyl group. More significantly, the difluoromethylene group (CF₂) is an excellent non-classical bioisostere for a ketone (C=O) or an ether linkage (-O-).[3][20] This substitution can block sites of metabolic oxidation, thereby increasing the half-life and bioavailability of a drug candidate.[2]

Tuning Pharmacokinetic and Pharmacodynamic Properties

As discussed, the introduction of a difluoropyridine moiety allows for the precise tuning of pKa and lipophilicity.[8] This enables medicinal chemists to:

-

Enhance Permeability: By reducing basicity and modulating lipophilicity, chemists can improve a compound's ability to cross cellular membranes.[1]

-

Improve Target Binding: The polarized C-F bond can engage in favorable dipole-dipole or hydrogen bonding interactions within a protein's active site, enhancing binding affinity.[2][21]

-

Reduce Metabolic Liabilities: The strength of the C-F bond makes it resistant to metabolic cleavage by cytochrome P450 enzymes.[1]

The utility of fluoropyridine-based compounds has been demonstrated in the development of inhibitors for various biological targets, including the factor VIIa/TF complex involved in blood clot formation.[21]

Conclusion

Difluoropyridine derivatives represent a class of chemical building blocks with exceptional utility for modern drug discovery. The strong electron-withdrawing effects of the two fluorine atoms fundamentally alter the electronic and physicochemical properties of the pyridine ring, leading to reduced basicity, modulated lipophilicity, and a high susceptibility to nucleophilic aromatic substitution. These predictable and tunable properties provide researchers and medicinal chemists with a reliable platform for enhancing metabolic stability, improving pharmacokinetic profiles, and increasing the target affinity of novel therapeutic agents. A thorough understanding of the principles outlined in this guide is essential for effectively harnessing the power of difluoropyridines to accelerate the development of next-generation medicines.

References

- BenchChem. (2025). Novel Synthesis Routes for Difluorodi(pyridin-2-yl)methane Derivatives: An In-depth Technical Guide.

- Parchem. (n.d.). 3,5-Difluoropyridine: A Key Building Block for Pharmaceutical and Agrochemical Innovation.

- Kwon, C. H., et al. (2025). Resolving ionization-induced distortions in 2,5-difluoropyridine: influences of meta-fluorination on electronic and vibrational structures. Physical Chemistry Chemical Physics.

- National Institutes of Health (NIH). (n.d.). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling.

- Google Patents. (n.d.). Synthesis method of medicinal raw material 2,5-difluoropyridine.

- ResearchGate. (n.d.). Resolving Ionization-Induced Distortions in 2,5-Difluoropyridine: Influences of Meta-Fluorination on Electronic and Vibrational Structures | Request PDF.

- RSC Publishing. (n.d.). Fluorine position-dependent ionization dynamics and structural distortion in 2,3-difluoropyridine: a VUV-MATI and theoretical study.

- Fluoromart. (n.d.). 84476-99-3 | 2,5-Difluoropyridine.

- ResearchGate. (n.d.). Selective Functionalization of 2-Fluoropyridine, 2,3-Difluoropyridine, and 2,5-Difluoropyridine at Each Vacant Position.

- ResearchGate. (n.d.). New Synthesis of 3-Fluoropyridine Derivatives.

- PubMed. (2025). Resolving ionization-induced distortions in 2,5-difluoropyridine: influences of meta-fluorination on electronic and vibrational structures.

- Google Patents. (n.d.). US4071521A - Process for making 2,6-difluoro pyridine.

- MDPI. (2020). Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science.

- European Patent Office. (n.d.). Preparation of difluorpyridine compounds - EP 0146924 A2.

- Sigma-Aldrich. (n.d.). 2,6-Difluoropyridine 99 1513-65-1.

- PubMed. (2006). The discovery of fluoropyridine-based inhibitors of the factor VIIa/TF complex--Part 2.

- ResearchGate. (n.d.). Aromatic nucleophilic substitution of difluorobenzene (1, 3, 5) with morpholine (2).

- PubChem. (n.d.). 2,5-Difluoropyridine.

- ChemRxiv. (2024). Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing derivatives with machine learning.

- ResearchGate. (n.d.). (PDF) Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science.

- Wikipedia. (n.d.). Nucleophilic aromatic substitution.

- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.

- National Institutes of Health (NIH). (n.d.). Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science - PMC.

- Sigma-Aldrich. (n.d.). 2,6-Difluoropyridine 99.

- National Institutes of Health (NIH). (n.d.). Concerted Nucleophilic Aromatic Substitutions - PMC.

- National Institutes of Health (NIH). (n.d.). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties.

- RSC Publishing. (n.d.). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions.

- ScienceDaily. (2025). Novel method to synthesize valuable fluorinated drug compounds.

- Sigma-Aldrich. (n.d.). 2,6-Difluoropyridine 99 1513-65-1.

- PubMed Central. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs.

- Sigma-Aldrich. (n.d.). 2,3-Difluoropyridine 95 1513-66-2.

- PubMed. (n.d.). Theoretical study of structure, pKa, lipophilicity, solubility, absorption, and polar surface area of some centrally acting antihypertensives.

- PubMed Central. (2016). A Comparative Study of Molecular Structure, pKa, Lipophilicity, Solubility, Absorption and Polar Surface Area of Some Antiplatelet Drugs.

- PubMed. (2016). A Comparative Study of Molecular Structure, pKa, Lipophilicity, Solubility, Absorption and Polar Surface Area of Some Antiplatelet Drugs.

- National Institutes of Health (NIH). (n.d.). In vitro and computational investigations of novel synthetic carboxamide-linked pyridopyrrolopyrimidines with potent activity as SARS-CoV-2-MPro inhibitors.

- Sci-Hub. (1992). Reactions of some perfluoroolefins with S-containing nucleophiles.

- ResearchGate. (2024). A Computational Study of the SNAr Reaction Mechanisms in 2-Ethoxy-3,5- Dinitropyridine and 2-Methoxy-3,5-Dinitropyridine with Piperidine: Toward Designing Putative SARS-CoV-2 Inhibitors.

Sources

- 1. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Resolving ionization-induced distortions in 2,5-difluoropyridine: influences of meta-fluorination on electronic and vibrational structures - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. Resolving ionization-induced distortions in 2,5-difluoropyridine: influences of meta-fluorination on electronic and vibrational structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fluorine position-dependent ionization dynamics and structural distortion in 2,3-difluoropyridine: a VUV-MATI and theoretical study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2,5-Difluoropyridine | C5H3F2N | CID 2762871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. A Comparative Study of Molecular Structure, pKa, Lipophilicity, Solubility, Absorption and Polar Surface Area of Some Antiplatelet Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 84476-99-3 | 2,5-Difluoropyridine [fluoromart.com]

- 12. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 13. Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science - PMC [pmc.ncbi.nlm.nih.gov]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. CN105777621A - Synthesis method of medicinal raw material 2,5-difluoropyridine - Google Patents [patents.google.com]

- 18. US4071521A - Process for making 2,6-difluoro pyridine - Google Patents [patents.google.com]

- 19. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. The discovery of fluoropyridine-based inhibitors of the factor VIIa/TF complex--Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Analytical Imperative for Fluorinated Heterocycles

An In-Depth Technical Guide to the Spectroscopic Data Interpretation of 4-Ethoxy-2,6-difluoropyridine

In the landscape of modern drug discovery and materials science, fluorinated heterocyclic compounds are indispensable building blocks. The strategic incorporation of fluorine atoms can dramatically alter a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity. This compound is one such valuable intermediate, prized for its unique electronic and steric characteristics. However, its utility is predicated on unambiguous structural confirmation and purity assessment. This guide provides a comprehensive, in-depth analysis of the key spectroscopic signatures of this compound, grounded in first principles and field-proven methodologies. As researchers and drug development professionals, mastering the interpretation of this data is not merely an academic exercise but a critical component of quality control and successful synthesis campaigns.

This document moves beyond a simple recitation of data. It delves into the causality behind the observed spectral features, offering a robust framework for understanding how the interplay of the pyridine ring, the electron-withdrawing fluorine substituents, and the electron-donating ethoxy group gives rise to a unique spectroscopic fingerprint.

Molecular Structure and Analytical Framework

To establish a clear frame of reference for the subsequent spectroscopic analysis, the molecular structure of this compound is presented below with a standardized numbering system. This numbering will be used consistently throughout the guide to denote specific atomic positions.

Caption: Molecular structure of this compound with IUPAC numbering.

The following sections will dissect the ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, culminating in an integrated workflow for comprehensive characterization.

¹H NMR Spectroscopy: Probing the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides critical information about the number, connectivity, and electronic environment of hydrogen atoms in a molecule. In this compound, the ¹H NMR spectrum is elegantly simple, yet rich with information derived from chemical shifts and spin-spin coupling.

Causality of Spectral Features

The spectrum is dominated by two sets of signals: those from the ethoxy group and those from the pyridine ring protons.

-

Ethoxy Group (-OCH₂CH₃): This group gives a classic ethyl pattern. The methylene protons (-OCH₂-) are adjacent to an oxygen atom, which is electronegative and thus "deshields" them, shifting their signal downfield. They are split by the three neighboring methyl protons into a quartet . The terminal methyl protons (-CH₃) are further from the oxygen and appear more upfield. They are split by the two neighboring methylene protons into a triplet .[1][2]

-

Aromatic Protons (H3/H5): The two protons on the pyridine ring are chemically equivalent due to the molecule's symmetry. Their chemical shift is influenced by the aromatic ring current and the strong electron-withdrawing effects of the nitrogen atom and the two ortho-fluorine atoms. A crucial feature is their coupling to the fluorine atoms. Each proton will be coupled to the adjacent fluorine (C2-F) and the fluorine on the opposite side of the ring (C6-F). This results in a triplet multiplicity, a key signature for symmetrically 2,6-disubstituted pyridines. The magnitude of this three-bond proton-fluorine coupling (³JH-F) is typically in the range of 7-10 Hz.

Predicted ¹H NMR Data

The expected chemical shifts and multiplicities are summarized below.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Coupling Constant (J) |

| -OCH₂- (H7) | 4.1 - 4.4 | Quartet (q) | 2H | JH-H ≈ 7.0 Hz |

| Pyridine (H3/H5) | 6.2 - 6.5 | Triplet (t) | 2H | ³JH-F ≈ 8.0 Hz |

| -CH₃ (H8) | 1.3 - 1.5 | Triplet (t) | 3H | JH-H ≈ 7.0 Hz |

Experimental Protocol: ¹H NMR Spectroscopy

A self-validating protocol ensures reproducibility and accuracy.

-

Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can slightly influence chemical shifts.[3]

-

Instrument Setup: Utilize a high-field NMR spectrometer (≥400 MHz) for optimal resolution.

-

Data Acquisition:

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Acquire a standard one-dimensional proton spectrum.

-

Set the spectral width to cover the expected range (e.g., 0-12 ppm).

-

Employ a sufficient number of scans (typically 8 to 16) to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like Tetramethylsilane (TMS) at 0.00 ppm.

-

Integrate the signals and measure the coupling constants.

-

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR spectroscopy complements the ¹H NMR data by providing a detailed map of the carbon framework. Due to the low natural abundance of ¹³C (1.1%), spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line (singlet), unless coupled to other nuclei like fluorine.[4]

Causality of Spectral Features

The defining characteristic of the ¹³C NMR spectrum for this compound is the profound effect of C-F coupling.

-

C2/C6 Carbons: These carbons are directly bonded to fluorine. This results in a very large one-bond coupling constant (¹JC-F), typically between 230-270 Hz, splitting the signal into a doublet .[5][6] Their chemical shift is significantly downfield due to the direct attachment of the highly electronegative fluorine and nitrogen atoms.

-

C4 Carbon: This carbon is attached to the ethoxy group. The oxygen atom causes a significant downfield shift, placing this signal in the 160-170 ppm range. It will also exhibit coupling to the two fluorine atoms at the C2 and C6 positions. This two-bond C-F coupling (²JC-F) will split the signal into a triplet .

-

C3/C5 Carbons: These carbons are equivalent by symmetry. Their signal will be split into a doublet due to two-bond coupling (²JC-F) with the adjacent fluorine atom.

-

Ethoxy Carbons: The -OCH₂- carbon (C7) will appear in the typical ether region (60-70 ppm), while the -CH₃ carbon (C8) will be found far upfield (14-16 ppm).[7]

The use of Distortionless Enhancement by Polarization Transfer (DEPT) experiments, such as DEPT-135, is invaluable. A DEPT-135 spectrum would show the C3/C5 carbons as positive signals (CH), the C7 carbon as a negative signal (CH₂), and the C8 carbon as a positive signal (CH₃). The quaternary carbons (C2, C4, C6) would be absent, confirming their assignment.[4]

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted δ (ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (J) |

| C4 | 165 - 170 | Triplet (t) | ²JC-F ≈ 10-15 Hz |

| C2/C6 | 160 - 165 | Doublet (d) | ¹JC-F ≈ 240-260 Hz |

| C3/C5 | 95 - 100 | Doublet (d) | ²JC-F ≈ 15-20 Hz |

| -OCH₂- (C7) | 65 - 70 | Singlet (s) | N/A |

| -CH₃ (C8) | 14 - 16 | Singlet (s) | N/A |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial to reduce acquisition time.

-

Instrument Setup: Utilize a high-field NMR spectrometer with a broadband probe tuned to the ¹³C frequency.

-

Data Acquisition:

-

Acquire a standard one-dimensional carbon spectrum with proton decoupling.

-

Set the spectral width to cover the expected range (e.g., 0-200 ppm).

-

Use a sufficient number of scans (often several hundred to thousands) to achieve a good signal-to-noise ratio. A relaxation delay (d1) of 2-5 seconds is recommended for observing quaternary carbons.

-

-

Data Processing:

-

Process the data similarly to the ¹H NMR spectrum.

-

Calibrate the chemical shift scale to the deuterated solvent signal (e.g., CDCl₃ at 77.16 ppm).

-

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is an excellent tool for rapidly identifying the presence of key functional groups.

Key Vibrational Modes

The IR spectrum of this compound will display several characteristic absorption bands.

-

C-H Stretching: Aliphatic C-H stretches from the ethoxy group will appear just below 3000 cm⁻¹. Aromatic C-H stretches from the pyridine ring will appear just above 3000 cm⁻¹.

-

Aromatic Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring typically occur in the 1600-1450 cm⁻¹ region.

-

C-F Stretching: The carbon-fluorine bond gives rise to a very strong and characteristic absorption in the 1300-1100 cm⁻¹ region. This is often one of the most intense peaks in the spectrum of a fluorinated compound.[8][9]

-

C-O-C Stretching: The asymmetric stretch of the ether linkage (Ar-O-CH₂) produces a strong absorption band, typically around 1250-1200 cm⁻¹. The symmetric stretch is usually weaker and appears around 1050-1000 cm⁻¹.[10]

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H Stretch |

| 2990 - 2850 | Medium | Aliphatic C-H Stretch |

| 1620 - 1580 | Strong | Aromatic C=C and C=N Stretch |

| 1480 - 1440 | Strong | Aromatic C=C and C=N Stretch |

| 1280 - 1200 | Very Strong | C-F Stretch & Asymmetric C-O-C Stretch |

| 1150 - 1100 | Strong | C-F Stretch |

| 1050 - 1020 | Medium | Symmetric C-O-C Stretch |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: For a liquid sample, a drop can be placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. For a solid, a small amount is pressed firmly onto the ATR crystal.

-

Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal.

-

Record the sample spectrum. The instrument automatically ratios the sample spectrum against the background.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to produce a high-quality spectrum.

-

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for confirming the molecular weight and can provide structural information through the analysis of fragmentation patterns.[11][12]

Molecular Ion and Fragmentation Pathways

The molecular formula of this compound is C₇H₇F₂NO, with a monoisotopic mass of approximately 159.05 g/mol .

-

Molecular Ion (M⁺•): Using a soft ionization technique like Chemical Ionization (CI) or Electrospray Ionization (ESI), a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 160 would be expected.[13] With Electron Ionization (EI), the molecular ion peak M⁺• at m/z 159 should be visible.

-

Fragmentation: EI will induce fragmentation, providing structural clues. Key expected fragmentation pathways include:

-

Loss of an ethyl radical (•C₂H₅): This is a common fragmentation for ethyl ethers, leading to a fragment at m/z 130 . [M - 29]⁺.

-

Loss of ethylene (C₂H₄): A McLafferty-type rearrangement can lead to the loss of a neutral ethylene molecule, resulting in a fragment at m/z 131 . [M - 28]⁺•. This fragment corresponds to 2,6-difluoro-4-hydroxypyridine.

-

Loss of an ethoxy radical (•OC₂H₅): Cleavage of the C4-O bond results in a fragment at m/z 114 . [M - 45]⁺.

-

Predicted Mass Spectrometry Data (EI)

| m/z | Proposed Fragment | Notes |

| 159 | [C₇H₇F₂NO]⁺• | Molecular Ion (M⁺•) |

| 131 | [C₅H₃F₂NO]⁺• | Loss of ethylene (C₂H₄) |

| 130 | [C₅H₂F₂NO]⁺ | Loss of ethyl radical (•C₂H₅) |

| 114 | [C₅H₂F₂N]⁺ | Loss of ethoxy radical (•OC₂H₅) |

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

-

Instrument Setup: Use a mass spectrometer coupled to a separation technique like Gas Chromatography (GC-MS for EI) or Liquid Chromatography (LC-MS for ESI).[14]

-

Data Acquisition (for GC-MS with EI):

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

Use a temperature program to elute the compound from the GC column into the mass spectrometer's ion source.

-

The standard electron energy for EI is 70 eV.

-

Scan a mass range appropriate for the compound (e.g., m/z 40-200).

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the proposed structure. High-Resolution Mass Spectrometry (HRMS) can be used to confirm the elemental composition of the molecular ion and its fragments to within a few parts per million (ppm).

Integrated Spectroscopic Analysis Workflow

No single technique provides a complete picture. True analytical rigor comes from integrating the data from all methods. The workflow below illustrates a logical process for achieving unambiguous structural confirmation.

Caption: A comprehensive workflow for the spectroscopic characterization of synthesized compounds.

Conclusion

The structural elucidation of this compound is a straightforward process when a systematic, multi-technique approach is employed. The key identifiers are:

-

¹H NMR: A characteristic triplet for the two equivalent aromatic protons and a quartet/triplet pattern for the ethoxy group.

-

¹³C NMR: The presence of five distinct carbon signals, with three of them (C2/C6, C3/C5, C4) showing clear splitting patterns due to coupling with fluorine.

-

IR: Strong, characteristic absorption bands for the C-F and C-O-C bonds.

-

MS: A molecular ion peak at m/z 159 (EI) or 160 ([M+H]⁺, ESI) and predictable fragmentation corresponding to the loss of ethyl, ethylene, or ethoxy moieties.

By understanding the principles behind these spectroscopic techniques and the specific influence of the fluoro and ethoxy substituents on the pyridine core, researchers can confidently verify the identity and purity of this important chemical intermediate, ensuring the integrity of their downstream applications.

References

-

Moser, A. (n.d.). Methoxy groups just stick out. ACD/Labs. Retrieved from [Link]

-

Lichter, R. L., & Wasylishen, R. E. (1974). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of the American Chemical Society, 96(3), 987–989. Retrieved from [Link]

-

Godfrey, P. D., et al. (2012). ROTATIONAL SPECTRA AND STRUCTURES OF THE MONO- AND DI-FLUORINATED PYRIDINES. 7th International Symposium on Molecular Spectroscopy. Retrieved from [Link]

-

(2017, April). NMR spectral characteristics of fluorocontaining pyridines. Fluorine notes, 2(111). Retrieved from [Link]

-

Afanasyev, A. V., et al. (2000). DFT Calculation of NMR JFF Spin−Spin Coupling Constants in Fluorinated Pyridines. The Journal of Physical Chemistry A, 104(49), 11493–11496. Retrieved from [Link]

-

Thomas, W. A., & Griffin, G. E. (1970). The NMR spectra of some fluorinated pyridine derivatives. Organic Magnetic Resonance, 2(5), 503–510. Retrieved from [Link]

-

NIST. (n.d.). Pyridine, 2-ethoxy-. NIST Chemistry WebBook. Retrieved from [Link]

-

Bekaroğlu, Ö. (n.d.). ¹H-NMR and ¹³C-NMR Spectra. Supporting Information. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). ¹³C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0000131). Retrieved from [Link]

-

Emsley, J. W., & Phillips, L. (1976). Fluorine Coupling Constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 10, 83-756. Retrieved from [Link]

-

Wiley. (n.d.). 1-Ethoxy-1,2-propadiene. SpectraBase. Retrieved from [Link]

-

Vasylyeva, V., et al. (2012). Crystal Structures of Fluorinated Pyridines from Geometrical and Energetic Perspectives. Crystal Growth & Design, 12(9), 4683–4693. Retrieved from [Link]

-

Clark, J. (2015). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Retrieved from [Link]

-

University of Regensburg. (n.d.). ¹³C NMR Spectroscopy. Retrieved from [Link]

-

Le-Houx, A., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(19), 11458–11464. Retrieved from [Link]

-

Le-Houx, A., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(19), 11458–11464. Retrieved from [Link]

-

Supporting Information for N-oxidation of Pyridine Derivatives. (n.d.). Retrieved from [Link]

-

University of Arizona. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

-

NP-MRD. (n.d.). ¹³C NMR Spectrum (1D, 101 MHz, D₂O, predicted) (NP0060436). Retrieved from [Link]

-

NP-MRD. (n.d.). ¹H NMR Spectrum (1D, 1000 MHz, H₂O, predicted) (NP0299355). Retrieved from [Link]

-

Buchardt, O., et al. (1973). Mass spectral fragmentations of alkylpyridine N‐oxides. Organic Mass Spectrometry, 7(8), 887-899. Retrieved from [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

-

Oregon State University. (n.d.). ¹³C NMR Chemical Shift. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental and Calculated ¹³C NMR Chemical Shifts δ [ppm] of the Methoxy Groups. Retrieved from [Link]

-

Vidhya, V., et al. (2016). A combined experimental and theoretical FT-IR spectra of 4-ethoxy-2,3-difluoro benzamide. ResearchGate. Retrieved from [Link]

-

Choo, J., et al. (2013). Infrared, Raman, and ultraviolet absorption spectra and theoretical calculations and structure of 2,6-difluoropyridine in its ground and excited electronic states. The Journal of Physical Chemistry A, 117(50), 13596-604. Retrieved from [Link]

-

Choo, J., et al. (2013). Infrared, Raman, and Ultraviolet Absorption Spectra and Theoretical Calculations and Structure of 2,6-Difluoropyridine in its Ground and Excited Electronic States. The Journal of Physical Chemistry A, 117(50), 13596-13604. Retrieved from [Link]

-

Jasperse, C. (n.d.). Short Summary of ¹H-NMR Interpretation. Minnesota State University Moorhead. Retrieved from [Link]

-

Organic Chemistry Tutor. (2023, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. YouTube. Retrieved from [Link]

-

ResearchGate. (n.d.). Infrared, Raman, and Ultraviolet Absorption Spectra and Theoretical Calculations and Structure of 2,6-Difluoropyridine in Its Ground and Excited Electronic States. Retrieved from [Link]

-

NIST. (n.d.). 2,6-Difluoropyridine. NIST Chemistry WebBook. Retrieved from [Link]

-

Heller, S. R., & Milne, G. W. A. (1978). EPA/NIH Mass Spectral Data Base. GovInfo. Retrieved from [Link]

Sources

- 1. acdlabs.com [acdlabs.com]

- 2. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. che.hw.ac.uk [che.hw.ac.uk]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. Infrared, Raman, and ultraviolet absorption spectra and theoretical calculations and structure of 2,6-difluoropyridine in its ground and excited electronic states - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Infrared, Raman, and Ultraviolet Absorption Spectra and Theoretical Calculations and Structure of 2,6-Difluoropyridine in its Ground and Excited Electronic States - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. uni-saarland.de [uni-saarland.de]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

The Indispensable Role of Fluorinated Pyridines in Modern Chemistry: A Technical Guide

Abstract

The strategic incorporation of fluorine into the pyridine scaffold has emerged as a transformative approach in the design and development of advanced molecules across diverse scientific disciplines. This in-depth technical guide provides a comprehensive overview of the applications of fluorinated pyridines, with a primary focus on their pivotal role in pharmaceuticals, agrochemicals, and materials science. By delving into the fundamental principles of fluorine chemistry and its influence on molecular properties, this guide offers researchers, scientists, and drug development professionals a thorough understanding of the synthesis, properties, and applications of this critical class of compounds. Through detailed explanations of synthetic methodologies, structure-activity relationships, and real-world examples, this document serves as an essential resource for harnessing the unique advantages of fluorinated pyridines in cutting-edge research and development.

The Power of Fluorine in Pyridine Chemistry: A Synergistic Alliance

The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical and pharmacokinetic properties.[1] When incorporated into the pyridine ring, a ubiquitous heterocyclic motif in bioactive compounds, the unique properties of fluorine are amplified, leading to a synergistic effect that medicinal chemists and materials scientists have adeptly exploited.

The high electronegativity of fluorine, the second smallest atomic radius after hydrogen, and the strength of the carbon-fluorine (C-F) bond are key to its transformative power.[2][3] These characteristics lead to several profound effects on the pyridine molecule:

-

Modulation of Basicity: The strong electron-withdrawing nature of fluorine significantly reduces the pKa of the pyridine nitrogen. This modulation of basicity is crucial in drug design, as it can prevent unwanted protonation at physiological pH, thereby improving cell membrane permeability and bioavailability.

-

Enhanced Metabolic Stability: The C-F bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes.[4] This property is instrumental in increasing the in vivo half-life of drug candidates, leading to improved pharmacokinetic profiles.

-

Altered Conformation and Binding Affinity: The introduction of fluorine can influence the conformational preferences of the pyridine ring and its substituents. This can lead to more favorable interactions with biological targets, such as enzymes and receptors, resulting in enhanced binding affinity and potency.[4]

-

Increased Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can facilitate its passage through biological membranes.[1] This is a critical factor in determining the absorption, distribution, metabolism, and excretion (ADME) properties of a drug.

-

Unique Intermolecular Interactions: The polarized C-F bond can participate in various non-covalent interactions, including hydrogen bonding and dipole-dipole interactions, which can influence crystal packing and molecular recognition processes.

These fundamental effects of fluorination provide a powerful toolkit for fine-tuning the properties of pyridine-containing molecules for specific applications.

Applications in the Pharmaceutical Industry: Designing Next-Generation Therapeutics

Fluorinated pyridines are integral components of a vast array of approved drugs and clinical candidates, spanning a wide range of therapeutic areas.[5][6] Their ability to enhance potency, improve metabolic stability, and fine-tune pharmacokinetic properties has made them a cornerstone of modern drug discovery.[6][7]

Oncology

In the field of oncology, fluorinated pyridines are found in numerous targeted therapies. For instance, Ivosidenib , a drug used to treat acute myeloid leukemia, features a fluorine atom on the pyridine ring. This substitution is crucial for ensuring high potency and metabolic stability.[4] Similarly, Alpelisib , a phosphatidylinositol 3-kinase (PIK3CA) inhibitor for breast cancer, incorporates a trifluoromethyl group on the pyridine ring. This fluorinated moiety enhances metabolic stability and provides excellent oral bioavailability.[4] X-ray crystallography has revealed that the trifluoromethyl group forms a key hydrogen bond with the K802 residue in the PI3K binding site, contributing to its high affinity.[4]

Central Nervous System (CNS) Disorders

The ability of fluorine to enhance blood-brain barrier permeability makes fluorinated pyridines particularly valuable for developing drugs that target the CNS. Lemborexant , a dual orexin receptor antagonist for the treatment of insomnia, contains a fluorinated pyridine moiety. The strategic placement of fluorine atoms was critical in achieving high in vitro binding affinity, good solubility, and a favorable pharmacological profile during its discovery and development.[4]

Infectious Diseases

Fluorinated pyridines have also made significant contributions to the fight against infectious diseases. The antiviral drug Atazanavir , used in the treatment of HIV, contains a fluoropyridine unit that enhances its metabolic stability and oral bioavailability.

The following table summarizes some key FDA-approved drugs containing a fluorinated pyridine scaffold:

| Drug Name | Therapeutic Area | Role of Fluorinated Pyridine Moiety |

| Ivosidenib | Oncology (AML) | Enhances potency and metabolic stability.[4] |

| Alpelisib | Oncology (Breast Cancer) | Improves metabolic stability, oral bioavailability, and target binding affinity.[4] |

| Lemborexant | CNS (Insomnia) | Optimizes binding affinity, solubility, and pharmacological profile.[4] |

| Vericiguat | Cardiovascular | Increases metabolic stability and reduces clearance.[4] |

Agrochemicals: Protecting Crops with Enhanced Efficacy

The agrochemical industry has also extensively utilized fluorinated pyridines to develop highly effective and selective pesticides, herbicides, and fungicides.[2][8] The introduction of fluorine can improve the biological activity, target specificity, and environmental persistence of these crop protection agents.[8]

Trifluoromethylpyridine (TFMP) is a particularly important building block in agrochemicals.[9] More than 50% of the pesticides launched in the last two decades are fluorinated, with a significant portion containing a trifluoromethyl group.[2] Fluazifop-butyl , one of the first TFMP-containing herbicides, demonstrates the impact of this moiety on herbicidal activity.[2]

The trifluoromethyl group offers several advantages in agrochemical design:

-

Increased Lipophilicity: This aids in the penetration of the active ingredient into plant tissues or the cuticles of pests.[8]

-

Enhanced Metabolic Stability: This leads to longer-lasting pest control, reducing the frequency of application and minimizing environmental impact.[8]

The following diagram illustrates the general structure of a trifluoromethylpyridine-based agrochemical and highlights the key contributions of the fluorinated moiety.

Caption: Trifluoromethylpyridine (TFMP) in Agrochemicals.

Materials Science: Engineering High-Performance Polymers and Functional Materials

The unique properties of fluorinated pyridines also extend to the realm of materials science, where they are used to create high-performance polymers, liquid crystals, and materials for electronic and optoelectronic applications.[10][11]

Fluorinated Polyimides

Polyimides are a class of high-performance polymers known for their excellent thermal stability, mechanical strength, and chemical resistance. The incorporation of fluorinated pyridine units into the polymer backbone can further enhance these properties.[12] Fluorinated pyridine-based polyimides often exhibit:

-

High Thermal Stability: With glass transition temperatures (Tg) often exceeding 300°C.[12]

-

Low Dielectric Constants: Making them suitable for applications in microelectronics.[13]

-

Good Solubility: In common organic solvents, which facilitates processing.[13]

These properties make them attractive for use in aerospace applications, flexible electronics, and as high-temperature adhesives.

Perfluoropyridine-Based Polymers

Perfluoropyridine (PFPy) is a highly reactive building block for the synthesis of fluoropolymers and fluorinated network materials.[2][10] Its reactivity towards nucleophilic aromatic substitution (SNAr) allows for the facile introduction of various functional groups.[2] Polymers derived from PFPy can be designed to have:

-

Enhanced Structural and Oxidative Stability. [2]

-

Low Glass Transition Temperatures. [2]

-

Elastomeric Properties. [2]

Liquid Crystals and Organic Electronics

Fluorinated pyridines have also been investigated for their use in liquid crystals and organic electronic materials.[11][14] The introduction of fluorine can influence the mesomorphic properties of liquid crystals and tune the electronic properties of conjugated materials for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[14] In organic electronics, fluorination can lower both the HOMO and LUMO energy levels, which can facilitate electron injection and improve the material's resistance to oxidative degradation.[14]

Synthesis of Fluorinated Pyridines: Key Methodologies

The development of efficient and selective methods for the synthesis of fluorinated pyridines is crucial for their widespread application. Several strategies have been developed, each with its own advantages and limitations.

Halogen Exchange (Halex) Reactions

Halogen exchange is a common method for introducing fluorine into the pyridine ring. This typically involves the displacement of a chlorine or bromine atom with a fluoride ion using a fluoride source such as potassium fluoride (KF) or cesium fluoride (CsF).

Experimental Protocol: Synthesis of 2-Fluoropyridine via Halex Reaction

-

Reactants: 2-Chloropyridine, Potassium Fluoride (KF), and a high-boiling point solvent (e.g., sulfolane).

-

Reaction Setup: A dried flask equipped with a magnetic stirrer, condenser, and nitrogen inlet is charged with 2-chloropyridine and an excess of spray-dried KF in the solvent.

-

Reaction Conditions: The mixture is heated to a high temperature (typically >200°C) for several hours. The progress of the reaction is monitored by gas chromatography (GC) or thin-layer chromatography (TLC).

-

Work-up and Purification: After cooling, the reaction mixture is diluted with water and extracted with a suitable organic solvent (e.g., diethyl ether). The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by distillation to afford 2-fluoropyridine.

The following diagram illustrates the workflow for a typical Halex reaction.

Caption: Halex Reaction Workflow.

Diazotization and Fluorination (Balz-Schiemann Reaction)

The Balz-Schiemann reaction is another classic method for synthesizing fluorinated pyridines. It involves the conversion of a 3-aminopyridine derivative into a diazonium salt, which is then decomposed in the presence of a fluoride source.

Direct C-H Fluorination

More recently, methods for the direct C-H fluorination of pyridines have been developed. These reactions offer a more atom-economical approach by avoiding the need for pre-functionalized starting materials. For example, the use of silver(II) fluoride (AgF2) allows for the site-selective fluorination of pyridines adjacent to the nitrogen atom under mild conditions.

Ring-Forming Reactions

Several methods construct the fluorinated pyridine ring from acyclic precursors. For instance, a Rh(III)-catalyzed C-H functionalization approach has been developed for the preparation of multi-substituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes.[12]

Conclusion and Future Outlook

Fluorinated pyridines have firmly established themselves as indispensable building blocks in modern chemistry. Their unique ability to modulate molecular properties has led to the development of life-saving pharmaceuticals, highly effective agrochemicals, and advanced materials with tailored functionalities. The continued development of novel and efficient synthetic methodologies for the preparation of these compounds will undoubtedly fuel further innovation. As our understanding of the intricate interplay between fluorine substitution and molecular function deepens, we can expect to see the emergence of even more sophisticated and impactful applications of fluorinated pyridines in the years to come. The future of this remarkable class of compounds is bright, with limitless potential to address pressing challenges in medicine, agriculture, and materials science.

References

-

Eismeier, K., et al. (2022). Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. Molecules, 27(5), 1616. [Link]

-

Huang, S.-X., et al. (2017). Synthesis and characterization of novel fluorinated pyridine-based polyimides derived from 4-(4-trifluoromethylphenyl)-2,6-bis(4-aminophenyl)pyridine and dianhydrides. High Performance Polymers, 30(4), 500–508. [Link]

-

Hussain, A., et al. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Medicinal Chemistry. [Link]

-

You, F., et al. (2006). Synthesis and Properties of Liquid Crystals Containing the 4-Pyridone and Methylene-1,4-Dihydropyridine Structure Unit. ElectronicsAndBooks. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2025). Boosting Agrochemical Innovation with Fluorinated Pyridine Intermediates. [Link]

-

Hussain, A., et al. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. PubMed. [Link]

-

Eismeier, K., et al. (2022). Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. PubMed Central. [Link]

-

Request PDF. (2025). Synthesis and properties of fluorinated pyridine-containing polyimides. ResearchGate. [Link]

-

Hussain, A., et al. (2025). Illustration of the diverse biological activities of fluorine-containing pyridine derivatives. ResearchGate. [Link]

-

Hussain, A., et al. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. ResearchGate. [Link]

-

Di Mola, A., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. MDPI. [Link]

-

Ragni, R., et al. (2018). Organic and organometallic fluorinated materials for electronics and optoelectronics. CORE. [Link]

-

Babudri, F., et al. (2007). Fluorinated organic materials for electronic and optoelectronic applications: the role of the fluorine atom. Chemical Communications. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2025). The Power of Fluorinated Pyridines in Modern Drug Discovery. [Link]

-

Li, H., et al. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry. [Link]

-

Fier, P. S., & Hartwig, J. F. (2013). Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction. Science, 342(6161), 956–960. [Link]

Sources

- 1. Characterisation of the polarisation transfer to fluorinated pyridines in SABRE - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. DE4218978A1 - New di:hydro-furo:pyridine cpds. used in liquid crystal medium - for electro=optical display esp. matrix display, liquid crystal switch or LCD, giving stable chiral tilted smectic phase - Google Patents [patents.google.com]

- 5. Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Selective synthesis of poly-substituted fluorine-containing pyridines and dihydropyrimidines via cascade C-F bond cleavage protocol - PubMed [pubmed.ncbi.nlm.nih.gov]